2-[4-(4-methylphenoxy)phenoxy]acetic Acid
Description
Overview of Phenoxyacetic Acid Derivatives in Academic Research
Research into phenoxyacetic acid and its derivatives has a rich history, leading to significant discoveries in agriculture and medicine. The structural adaptability of the core molecule has been a key driver of its enduring relevance in scientific investigation.
The journey of phenoxyacetic acid research began in 1880 with the first reported synthesis of the parent compound from sodium phenolate (B1203915) and sodium chloroacetate. wikipedia.org However, the field gained substantial momentum during World War II with research into chlorinated phenoxy compounds. This work led to the discovery of derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) in the 1940s. chemcess.commdpi.comencyclopedia.pub These compounds were found to act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA), which causes uncontrolled growth and subsequent death in broadleaf plants. mdpi.comwikipedia.org This selective herbicidal activity revolutionized weed control in agriculture, and by the mid-1950s, these phenoxy herbicides were in widespread use. wikipedia.org Following their widespread adoption, the environmental fate and microbial degradation of these compounds became a significant area of research, with key studies emerging in the 1960s and 1970s. uni-stuttgart.de
The foundational structure of phenoxyacetic acid allows for extensive chemical modification, resulting in a vast library of derivatives with diverse properties. researchgate.net Substitutions can be made on the phenyl ring, the acetic acid side chain, or both, leading to significant changes in biological activity. For instance, the addition of chlorine and methyl groups to the phenyl ring was instrumental in the development of the first selective herbicides like 2,4-D and MCPA. wikipedia.orgnih.gov
Further research has explored a wide array of substitutions, including:
Halogenation: Besides chlorine, bromine has been incorporated to create derivatives such as (2-Bromo-4-methylphenoxy)acetic acid. mdpi.com
Alkylation: The position and type of alkyl groups (e.g., methyl, ethyl, isopropyl) influence the compound's solubility and herbicidal effectiveness. wikipedia.org
Functional Group Addition: A variety of functional groups, including formyl and sulfamoyl moieties, have been introduced to synthesize compounds like (2-Formyl-4-methylphenoxy)acetic acid. nih.gov
This structural diversity is a cornerstone of phenoxyacetic acid chemistry, enabling the fine-tuning of molecules for specific applications, from agrochemicals to pharmaceuticals. jetir.org The table below showcases a selection of these derivatives, illustrating the breadth of this chemical class.
Significance of Ether-Linked Diaryl Acetic Acid Structures
The structure of 2-[4-(4-methylphenoxy)phenoxy]acetic acid features a diaryl ether linkage, which is a significant structural motif in its own right. This Ar-O-Ar bond imparts specific chemical properties and biological relevance to the molecule.
The diaryl ether scaffold is a privileged structure found widely in natural products, pharmaceuticals, and agrochemicals. nih.govacs.orgresearchgate.net This motif is recognized as a fundamental component for agents targeting a variety of biological pathways, contributing to anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal activities. acs.orgresearchgate.netnih.gov The oxygen bridge connecting the two aromatic rings provides molecular flexibility, good lipid solubility, and metabolic stability, which are desirable properties for bioactive compounds. nih.govresearchgate.net The synthesis of these crucial linkages is an important area of organic chemistry, with methods like the Ullmann condensation and Buchwald-Hartwig amination being commonly employed. jsynthchem.comscispace.com The presence of the diaryl ether structure in this compound suggests it belongs to a class of compounds with significant potential for biological activity. researchgate.net
The carboxylic acid group is a critical functional component in many biologically active molecules, including phenoxyacetic acid derivatives. wiley-vch.de This moiety is often essential for the compound's interaction with biological targets. researchgate.net In the context of phenoxy herbicides, the acetic acid side chain is fundamental to their mode of action, as it mimics the carboxyl group of the natural plant hormone IAA, allowing it to disrupt normal growth processes. mdpi.comnih.gov
Positioning this compound within Contemporary Chemical Biology and Environmental Science Research
While specific research on this compound is not extensively documented in public literature, its structural features place it at the intersection of active research in both chemical biology and environmental science.
In the realm of chemical biology , the diaryl ether and phenoxyacetic acid scaffolds are subjects of intense investigation for therapeutic applications. nih.govacs.org For example, various phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors for anti-inflammatory applications and as novel agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. mdpi.comnih.gov The diaryl ether motif is also a key component in a range of anticancer and antiviral agents. researchgate.netnih.gov Given these precedents, this compound represents a valuable chemical scaffold that could be explored for a wide range of biological activities and potential use in drug discovery programs. acs.org
From an environmental science perspective, the similarity of this compound to known phenoxy herbicides is significant. mdpi.comwikipedia.org The "fop" family of herbicides, for instance, is characterized by a fenoxy-phenoxy structure and acts by inhibiting the ACCase enzyme in grasses. wikipedia.org This structural parallel suggests that this compound could be investigated for potential herbicidal properties. Consequently, its environmental impact would be a critical area of study. Research would be needed to understand its persistence, mobility in soil and water, and degradation pathways, similar to the extensive studies conducted on established herbicides like MCPA and 2,4-D. nih.goviwaponline.comresearchgate.net The increasing consumption of phenoxyacetic acid-derived herbicides makes the study of new, related compounds a matter of significant environmental concern and research interest. mdpi.com
Rationale for Investigating Complex Phenoxyacetic Acid Architectures
The motivation for designing and studying more complex phenoxyacetic acid derivatives stems from several key areas of chemical and biological science. A primary driver is the pursuit of novel therapeutic agents. The phenoxyacetic acid scaffold is present in molecules investigated for a range of biological activities. For instance, derivatives have been designed as novel agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov By elaborating on the basic structure, researchers can fine-tune the molecule's interaction with specific biological targets, potentially enhancing potency and selectivity while minimizing off-target effects.
Furthermore, increasing the architectural complexity can lead to new herbicidal agents with improved efficacy or different selectivity profiles compared to established compounds like 2,4-D. scielo.braaem.pl The addition of more aromatic rings and functional groups can alter the molecule's solubility, stability, and mode of action within the plant. scielo.br In the realm of materials science, complex phenoxyacetic acids can act as sophisticated ligands for the creation of coordination polymers with unique structural and functional properties, potentially applicable in catalysis or as advanced materials. The investigation into molecules such as This compound is thus a targeted effort to explore new chemical space and unlock novel applications by systematically modifying a proven chemical scaffold.
Existing Academic Interest in this compound and Related Scaffolds
While specific academic literature on This compound is not extensively documented in publicly accessible research, significant interest exists in structurally related scaffolds. The broader class of phenoxyacetic acids continues to be a major focus of research. Studies frequently explore the synthesis and biological activity of derivatives with various substituents on the phenyl ring. nih.gov
For example, compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) are widely studied not only for their herbicidal properties but also for their environmental fate and impact. nih.govaaem.pl Research into these simpler analogs provides a foundation for understanding how substitutions on the phenoxy ring influence activity. The synthesis of such compounds often involves the Williamson ether synthesis, reacting a substituted phenolate with a chloroacetate. A similar approach would be anticipated for the synthesis of more complex diaryl ether structures like This compound .
Academic interest also extends to their toxicological profiles and effects on non-target organisms. For instance, 2,4-D has been shown to affect neurotransmitter levels and enzyme activity in animal studies, highlighting the need to understand the biological interactions of this class of compounds. nih.govresearchgate.net Furthermore, derivatives of phenoxyacetic acid have been synthesized from natural phenols like eugenol (B1671780) and guaiacol (B22219) to explore their potential as semisynthetic herbicides with potentially different environmental profiles. scielo.br This ongoing research into the synthesis, biological activity, and environmental impact of a wide array of phenoxyacetic acid derivatives underscores the continuing academic importance of this chemical class and provides the scientific context for the investigation of more complex members like This compound .
Chemical Properties of Selected Phenoxyacetic Acids
| Property | Phenoxyacetic acid | (4-chloro-2-methylphenoxy)acetic acid (MCPA) | (4-methylphenoxy)acetic acid |
| IUPAC Name | 2-phenoxyacetic acid | 2-(4-chloro-2-methylphenoxy)acetic acid | 2-(4-methylphenoxy)acetic acid |
| CAS Number | 122-59-8 | 94-74-6 | 940-64-7 |
| Molecular Formula | C₈H₈O₃ | C₉H₉ClO₃ | C₉H₁₀O₃ |
| Molecular Weight | 152.15 g/mol | 200.62 g/mol | 166.17 g/mol |
| Melting Point | 98-100 °C | 118-119 °C | 136-140 °C |
| Appearance | White solid | White to light brown solid | Data not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-methylphenoxy)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-11-2-4-13(5-3-11)19-14-8-6-12(7-9-14)18-10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBGSSRLWMAMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 4 Methylphenoxy Phenoxy Acetic Acid and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for 2-[4-(4-methylphenoxy)phenoxy]acetic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. ub.edu For this compound, the primary strategic disconnections involve the ether linkages and the carbon-oxygen bond connecting the acetic acid moiety.
The most logical primary disconnection is at the ether linkage of the acetic acid side chain (Disconnection A). This simplifies the target molecule into a key intermediate, 4-(4-methylphenoxy)phenol (B1596464), and a two-carbon synthon equivalent to an acetyl group, such as a haloacetic acid. This approach is common for phenoxyacetic acid synthesis.
A secondary disconnection can be made at the diaryl ether bond of the 4-(4-methylphenoxy)phenol intermediate (Disconnection B). This breaks the molecule down into two simple phenolic precursors: p-cresol (B1678582) and a derivative of hydroquinone (B1673460) (like 4-halophenol). This pathway relies on forming the diaryl ether first, followed by the attachment of the acetic acid side chain.
An alternative, though often less practical, strategy would be to first disconnect the diaryl ether (Disconnection C), leading to 4-hydroxyphenoxyacetic acid and p-cresol. This would require the synthesis of the 4-hydroxyphenoxyacetic acid intermediate first.
These disconnections suggest a primary synthetic strategy:
Synthesize the diaryl ether intermediate, 4-(4-methylphenoxy)phenol.
Attach the acetic acid moiety to the phenolic hydroxyl group of the intermediate.
The following table summarizes the key precursors derived from these retrosynthetic disconnections.
| Disconnection | Bond Cleaved | Precursor 1 | Precursor 2 |
| A | Aryl-O-CH₂COOH | 4-(4-methylphenoxy)phenol | Haloacetic Acid (e.g., ClCH₂COOH) |
| B | Aryl-O-Aryl | p-Cresol | 4-Halophenol |
| C | Aryl-O-Aryl | 4-Hydroxyphenoxyacetic acid | p-Cresol derivative |
Classical and Modern Approaches to Phenoxyacetic Acid Synthesis
The formation of the phenoxyacetic acid functional group is a cornerstone of the synthesis of the target molecule and its analogues. This transformation is typically achieved through nucleophilic substitution reactions.
The Williamson ether synthesis is a versatile and widely employed method for preparing ethers, including phenoxyacetic acids. wikipedia.org The reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, the final step would involve the reaction of the 4-(4-methylphenoxy)phenoxide ion with a haloacetic acid, such as chloroacetic acid. The reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide.
The general mechanism involves:
Deprotonation: A base (e.g., NaOH, K₂CO₃) removes the acidic proton from the hydroxyl group of the phenol. jk-sci.com
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of the haloacetic acid, displacing the halide. wikipedia.org
A well-documented example analogous to this step is the synthesis of 4-methylphenoxyacetic acid from 4-methylphenol (p-cresol). gordon.edu In this procedure, 4-methylphenol is treated with sodium hydroxide (B78521) to form the sodium phenoxide, which is then reacted with chloroacetic acid. gordon.edujocpr.com The reaction mixture is typically heated to ensure completion. gordon.edu Subsequent acidification yields the desired phenoxyacetic acid product. gordon.edu
| Base | Solvent | Alkylating Agent | Temperature | Reference |
| Sodium Hydroxide (NaOH) | Water | Chloroacetic Acid | 90-100°C | gordon.edu |
| Sodium Hydroxide (NaOH) | Water | Chloroacetic Acid | Reflux (90°C) | nih.gov |
| Potassium Carbonate (K₂CO₃) | Not specified | Not specified | Not specified | jk-sci.com |
| Sodium Hydride (NaH) | THF, DMSO | Alkyl Halide | Varies | masterorganicchemistry.com |
The introduction of the acetic acid moiety onto a phenol is fundamentally a condensation reaction, with the Williamson ether synthesis being the most prominent example. This reaction forms a new carbon-oxygen bond and eliminates a salt (e.g., NaCl).
The choice of reactants and conditions can be optimized to improve yields and minimize side reactions. For instance, using a polar aprotic solvent like DMSO or DMF can accelerate SN2 reactions. jk-sci.com Phase-transfer catalysis has also been employed to improve the efficiency of Williamson ether syntheses, particularly when dealing with reactants of differing solubilities. jk-sci.com
The reaction of 4-hydroxyphenylacetic acid with chloroacetic acid to form 2-[4-(carboxymethyl)phenoxy]acetic acid provides a relevant example of building a molecule with two acetic acid groups on a central phenolic ring. nih.gov The reaction is performed in an aqueous solution with sodium hydroxide acting as the base to facilitate the condensation. nih.gov This demonstrates the robustness of the method for creating complex aryloxyacetic acids.
Synthesis of Substituted Phenoxyacetic Acid Intermediates
The success of the total synthesis relies on the efficient preparation of the necessary building blocks, namely the functionalized phenol precursor and the halogenated acetic acid derivative.
The key intermediate for the synthesis of the title compound is 4-(4-methylphenoxy)phenol. This diaryl ether can be synthesized through several methods, most commonly involving the formation of the ether bond between two different aromatic rings.
One common approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. jk-sci.com For example, 4-bromophenol (B116583) could be reacted with p-cresol in the presence of a copper catalyst and a base. A similar synthesis is reported for 4-(4-chlorophenoxy)phenol (B1589894) methyl ether, where 4-bromochlorobenzene was reacted with hydroquinone monomethyl ether and potassium hydroxide, using copper powder as a catalyst at high temperatures (160-200°C). prepchem.com
Another strategy involves the reaction of an aniline (B41778) derivative. A process for preparing substituted 4-phenoxy-phenols involves converting an aniline (like 4-amino-diphenyl ether derivatives) into a diazonium salt, which is then decomposed in a boiling mixture of sulfuric acid and an aromatic hydrocarbon to yield the phenol. justia.com
| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product Analogue | Reference |
| 4-Bromochlorobenzene | Hydroquinone monomethyl ether | KOH, Copper powder | 160-200°C | 4-(4-chlorophenoxy)phenol methyl ether | prepchem.com |
| 4-(4-(methylsulfonyl)phenoxy)-1-methoxybenzene | HBr | Acetic Acid | Reflux | 4-(4-(methylsulfonyl)phenoxy)phenol | prepchem.com |
| 2,4-dichloro-4'-amino-diphenyl ether | NaNO₂, HCl then H₂SO₄ | None | 0-30°C then boiling | 2,4-dichloro-4'-hydroxy-diphenyl ether | justia.com |
Halogenated acetic acids (HAAs) are carboxylic acids where one or more hydrogen atoms on the methyl group have been replaced by a halogen. wikipedia.org Chloroacetic acid and bromoacetic acid are the most common reagents for the Williamson ether synthesis of phenoxyacetic acids.
These compounds are typically produced on an industrial scale. For example, chloroacetic acid can be synthesized by the chlorination of acetic acid. These reagents are generally commercially available.
For research purposes or the synthesis of more specialized analogues, various methods for preparing haloacetic acids exist. For instance, chiral haloacetic acids can be synthesized from diethyl malonate, which is a versatile and inexpensive starting material. rsc.org The process involves halogenation at the α-carbon, followed by decarboxylation to yield the desired halogenated acetic acid. rsc.org This approach offers a pathway to a wide variety of substituted acetic acid derivatives. rsc.org
| Compound | Common Use in Synthesis |
| Chloroacetic Acid | Reagent for Williamson ether synthesis gordon.edu |
| Dichloroacetic Acid | Disinfection byproduct, chemical intermediate nih.gov |
| Bromoacetic Acid | Reagent for synthesis |
| Tribromoacetic Acid | Used in organic synthesis nih.gov |
Derivatization Strategies for Structural Modification of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Derivatization strategies primarily focus on the introduction of various substituents onto the aromatic rings or the transformation of the acetic acid side chain to explore structure-activity relationships.
Introduction of Aromatic and Heterocyclic Substituents
A common strategy for modifying phenoxyacetic acid derivatives involves the introduction of aromatic and heterocyclic moieties, often through reactions involving a functionalized precursor. For instance, analogues like 2-(4-formyl-2-methoxyphenoxy)acetic acid can serve as versatile starting materials. This aldehyde functionality allows for condensation reactions with various ketones to form chalcones. nih.gov These chalcone (B49325) intermediates can then be reacted with reagents such as acid hydrazides in glacial acetic acid to construct pyrazoline rings, thereby incorporating a heterocyclic system into the phenoxyacetic acid scaffold. nih.gov
Another approach involves the reaction of formyl-phenoxyacetic acid derivatives with different aromatic amines to synthesize a series of azomethine derivatives (Schiff bases). nih.gov This reaction typically involves heating the aldehyde precursor with the chosen amine, such as aminopicoline, N-phenylhydrazine, or substituted anilines, often in a solvent like benzene (B151609) or ethanol (B145695). nih.gov This method provides a straightforward route to attach various substituted aromatic and heterocyclic rings via a C=N linkage.
Similarly, reactions with hydrazides can be employed to create hydrazone derivatives. mdpi.com For example, 2-(2-formylphenoxy)acetic acid derivatives can be refluxed with various benzohydrazides in ethanol with a catalytic amount of acetic acid to yield the corresponding hydrazones. mdpi.com These synthetic routes are pivotal in creating libraries of compounds with diverse electronic and steric properties for further evaluation.
Table 1: Examples of Introducing Aromatic and Heterocyclic Substituents
| Precursor | Reagent(s) | Resulting Moiety | Reference |
|---|---|---|---|
| 2-(4-formyl-2-methoxyphenoxy) acetic acid | Various ketones, then acid hydrazides | Chalcone, then Pyrazoline | nih.gov |
| 2-Formylphenoxyacetic acid | Aromatic amines (e.g., 2-amino-4-methylpicoline) | Azomethine (Schiff Base) | nih.gov |
| 2-(2-formylphenoxy)acetic acid | Benzohydrazide derivatives | Hydrazone | mdpi.com |
Functional Group Interconversions on the Acetic Acid Moiety
The carboxylic acid group of the acetic acid moiety is a prime target for functional group interconversions (FGI), allowing for the synthesis of esters, amides, and other derivatives. A fundamental transformation is the hydrolysis of a corresponding ester to yield the parent carboxylic acid. For example, ethyl phenoxyacetate (B1228835) derivatives can be hydrolyzed using a mixture of aqueous sodium hydroxide and methanol (B129727) to yield the desired phenoxyacetic acids. mdpi.com
Conversely, the carboxylic acid can be converted into a variety of other functional groups. Standard organic chemistry transformations can be applied, such as conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with alcohols or amines to produce esters or amides, respectively. While not specifically detailed for the title compound in the provided sources, these are fundamental and widely applied FGIs for this class of molecules. Reduction of the carboxylic acid group to a primary alcohol can also be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another avenue for structural diversification.
Chiral Synthesis and Stereoselective Approaches for Related Compounds
While specific studies on the chiral synthesis of this compound were not prominently featured, stereoselective approaches are critical in the synthesis of structurally related bioactive molecules where stereoisomerism can significantly impact biological activity. For analogous compounds, such as the gelatinase inhibitor 2-(4-phenoxyphenylsulfonylmethyl)thiirane, both the (R) and (S) enantiomers have been successfully synthesized to evaluate their specific biological activities. nih.gov The synthesis of individual enantiomers often involves the use of chiral starting materials, chiral catalysts, or resolution of a racemic mixture. Such stereoselective syntheses are crucial for understanding the three-dimensional structural requirements for a molecule's interaction with its biological target. nih.gov
Sustainable and Green Chemistry Aspects in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenoxyacetic acid derivatives to reduce environmental impact, improve safety, and increase efficiency. Key areas of focus include the use of alternative energy sources like microwaves and the development of solvent-free reaction conditions.
Solvent-Free and Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.edu For the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives, a related class of compounds, both conventional refluxing methods and solvent-free, catalyst-free microwave-assisted methods have been compared. farmaciajournal.com The microwave-assisted route was found to be significantly more efficient, eco-friendly, and easier to perform. farmaciajournal.com For example, the synthesis of 2-(4-(para-tolyldiazenyl)phenoxy)acetic acid resulted in a 42% yield via conventional synthesis, whereas the microwave-assisted method achieved an 85% yield in just 6 minutes. farmaciajournal.com These "green" methods reduce or eliminate the need for volatile organic solvents, which are often hazardous and contribute to environmental pollution. jocpr.comresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Compound
| Synthesis Method | Yield | Reaction Time | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 42% | Not specified | farmaciajournal.com |
| Microwave-Assisted (Solvent-Free) | 85% | 6 minutes | farmaciajournal.com |
Catalyst Selection and Optimization
Catalyst selection is a critical aspect of developing efficient and sustainable synthetic routes. In the synthesis of phenoxyacetic acid derivatives, catalysts are often employed for reactions such as chlorination. For the preparation of 2-methyl-4-chlorophenoxyacetic acid, a related herbicide, catalytic chlorination of the precursor o-methylphenoxyacetic acid is a key step. google.com Research has focused on replacing traditional, often harsh, chlorinating agents and catalysts with more efficient and environmentally benign alternatives. One innovative approach utilizes an imidazole (B134444) ionic liquid as the catalyst for the chlorination reaction. google.com This method demonstrates high reaction activity and yield, operates under simple conditions, and notably, does not generate wastewater during the chlorination step, making it beneficial for large-scale production. google.com
Other catalysts, such as ferric chloride or iron oxide, have also been used in the chlorination of phenoxyacetic acid. google.com The optimization of catalyst loading, solvent, and reaction temperature is crucial to maximize product yield and minimize the formation of undesired isomers. google.com The use of recyclable and non-toxic catalysts is a key goal in the green synthesis of these compounds.
Mechanistic Investigations of Biological Interactions of 2 4 4 Methylphenoxy Phenoxy Acetic Acid and Analogues Excluding Clinical/safety
Interplay with Cellular Regulatory Systems
Phenoxyacetic acids, a class of synthetic compounds, function as mimics of the natural plant hormone indole-3-acetic acid (IAA), the most common type of auxin. wikipedia.org This class of herbicides is termed 'auxinics' because their chemical structure resembles natural auxin and they elicit similar, albeit exaggerated, physiological responses in susceptible plants. wikipedia.orgdrugbank.com Developed in the 1940s, these synthetic auxins, including prominent examples like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), revolutionized selective weed control. nih.govnih.gov
The mechanism of action is based on their ability to interact with the plant's auxin signaling pathway. oup.com Unlike the natural hormone IAA, whose concentration is tightly regulated by the plant through synthesis, degradation, and conjugation, synthetic auxins like phenoxyacetic acids are more stable and persist at high concentrations within the plant cells. nih.govoup.com This leads to a continuous stimulation of auxin-responsive genes, causing rapid, uncontrolled, and disorganized growth, which ultimately results in the death of susceptible plants, particularly broadleaf species. oup.comnih.gov The interaction is generally assumed to occur with auxin-binding proteins (ABPs) located in the cell membrane, nucleus, and endoplasmic reticulum. oup.comersnet.org
Auxins and their synthetic mimics primarily induce growth through cell elongation rather than cell division. wikipedia.orgdrugbank.com The influx of these compounds mobilizes metabolic reserves that are transported to meristematic tissues, the sites of active growth. oup.com This hormonal overdose leads to abnormal growth patterns, including the twisting and elongation of stems and leaves. oup.com
Interestingly, different synthetic auxins can have differential effects on cell processes. Studies on tobacco cell lines have shown that 2,4-dichlorophenoxyacetic acid (2,4-D) is a potent promoter of cell division but does not significantly stimulate cell elongation. pnas.orgnih.govresearchgate.net In contrast, 1-naphthaleneacetic acid (NAA) stimulates cell elongation at concentrations much lower than those required to induce cell division. pnas.orgnih.govresearchgate.net This suggests that different auxinic compounds may activate distinct signaling pathways to control these two fundamental growth processes. pnas.orgresearchgate.net The uncontrolled tissue elongation and cell division ultimately disrupt the plant's vascular tissues, hindering the transport of water and nutrients and leading to plant death. nih.gov
For a systemic effect, phenoxyacetic acid compounds must be absorbed and transported throughout the plant. Following foliar application, these herbicides are absorbed and translocated from the leaves (sources of sugar production) along with sugars to areas of high metabolic activity and growth, known as sinks. drugbank.comnih.gov These sinks include shoot tips, root tips (underground meristems), and storage organs. nih.gov
The transport occurs primarily through the phloem, the plant's vascular tissue responsible for sugar transport. nih.gov Recent research has identified specific protein transporters involved in this process. PIN-FORMED (PIN) auxin transporters, which are crucial for the polar transport of the natural auxin IAA, have been shown to facilitate the transport of phenoxyacetic acid herbicides like 2,4-D and 4-chlorophenoxyacetic acid (4-CPA) across cell membranes. drugbank.combiorxiv.org This indicates that these synthetic auxins co-opt the plant's endogenous hormone transport machinery for their distribution. biorxiv.org
The efficiency of translocation can vary significantly between herbicide-tolerant and susceptible species or genotypes. In studies comparing susceptible cotton (TM-1) with tolerant chromosome substitution (CS) lines, the translocation of radio-labeled [14C]2,4-D out of the treated leaf was drastically different. nih.gov
| Cotton Line | Tolerance | % Retained in Treated Leaf | % Translocated Above Treated Leaf | % Translocated Below Treated Leaf |
|---|---|---|---|---|
| TM-1 | Susceptible | 23% | 35% | 42% |
| CS-T07 | Tolerant | 94% | 3% | 3% |
| CS-B15sh | Tolerant | 91% | 5% | 4% |
| CS-T04-15 | Tolerant | 94% | 4% | 2% |
The biological activity of phenoxyacetic acids stems from their interaction with specific protein targets. In plants, the primary receptor system for auxins is a co-receptor complex formed by a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. researchgate.netnih.gov The binding of an auxin molecule into a pocket on the TIR1 protein stabilizes the interaction between TIR1 and the Aux/IAA protein, leading to the latter's degradation and subsequent activation of auxin-responsive genes. nih.gov Synthetic auxins like phenoxyacetic acids activate this same pathway. nih.gov
Beyond the canonical auxin receptors in plants, research into generalized phenoxyacetic acid interactions has revealed other protein targets in different biological systems.
Peroxisome Proliferator-Activated Receptors (PPARs): Several studies have shown that phenoxyacetic acid analogues can act as ligands for PPARs, a group of nuclear receptors that regulate metabolism, inflammation, and cell proliferation. nih.govnih.gov Specifically, various derivatives have been identified as partial agonists for PPARγ and activators for PPARδ. ersnet.orgnih.gov The unsubstituted phenoxyacetic acid head group is noted to fit well into the ligand-binding domain of PPARβ/δ. oup.com
Protein Tyrosine Phosphatases (PTPs): A series of phenoxyacetic acids have been identified as inhibitors of Hematopoietic Protein Tyrosine Phosphatase (HePTP). nih.gov HePTP is a key regulator of mitogen-activated protein kinase (MAPK) signaling pathways in human T-cells. nih.gov The phenoxyacetic acid group appears to mimic the phosphotyrosine substrate of the enzyme, allowing it to bind to the active site. nih.gov
The effectiveness and specificity of phenoxyacetic acids are determined by their binding affinity for their protein targets. For the plant auxin pathway, affinity is modulated by both the specific synthetic auxin and the combination of TIR1/AFB and Aux/IAA proteins involved. acs.org For instance, 2,4-D exhibits a lower affinity for both TIR1 and AFB5 co-receptor complexes compared to natural IAA and shows a preference for TIR1 over AFB5. nih.gov
Detailed biochemical studies have quantified the binding affinity of various phenoxyacetic acids to the auxin transporter AtPIN8. These studies reveal that substitutions on the phenyl ring significantly impact binding. nih.gov
| Compound | Dissociation Constant (KD) in µM |
|---|---|
| Phenoxyacetic acid | ~500 |
| 4-chlorophenoxyacetic acid (4-CPA) | 170 ± 20 |
| 2-methylphenoxyacetic acid | 140 ± 10 |
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | 70 ± 10 |
| 2,4-dichlorophenoxyacetic acid (2,4-D) | 20 ± 2 |
| 2-chlorophenoxyacetic acid | 18 ± 2 |
| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) | 14 ± 1 |
Similarly, studies on chiral phenoxyacetic acid analogues as PPARγ ligands have determined their efficacy and potency in cellular assays. nih.gov
| Compound | Transactivation Efficacy (% of full agonist) | EC50 (µM) | Antiproliferative IC50 (µM) |
|---|---|---|---|
| (R,S)-3 | 65% | 0.35 | 7.3 |
| (S)-3 | 55% | 0.40 | 4.8 |
| (R,S)-7 | 62% | 0.51 | 7.8 |
Phenoxyacetic acid and its derivatives also exhibit significant interactions with microbial life. Many derivatives have demonstrated broad-spectrum antimicrobial activity. For example, 4-phenylazophenoxyacetic acids are active against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net Para-bromophenoxyacetic acid has shown potent inhibitory effects against Bacillus subtilis, E. coli, Klebsiella pneumoniae, and the fungi Candida albicans and Trichoderma. propulsiontechjournal.com The proposed mechanisms for this antimicrobial action include the disruption of cell membranes, interference with cell wall synthesis, and inhibition of protein or nucleic acid synthesis. propulsiontechjournal.comresearchgate.net
Conversely, many microorganisms have evolved the ability to utilize phenoxyacetic acids as a source of carbon and energy, a process of significant interest for bioremediation. This microbial degradation involves specific enzymatic pathways. The breakdown of 2,4-D, for instance, is well-studied and typically initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which removes the acetic acid side chain. nih.gov The pathway involves a series of enzymes that hydroxylate, cleave, and further process the aromatic ring. nih.gov
Key enzymes in the microbial degradation of 2,4-D include: nih.gov
tfdA (α-ketoglutarate-dependent 2,4-D dioxygenase): Forms 2,4-dichlorophenol (B122985) (2,4-DCP).
tfdB (2,4-DCP hydroxylase): Converts 2,4-DCP to dichlorocatechol.
tfdC (chlorocatechol 1,2-dioxygenase): Performs ortho cleavage of the aromatic ring.
tfdD (chloromuconate cycloisomerase): Converts the cleavage product to 2-chlorodienelactone.
tfdE (chlorodienelactone hydrolase): Converts 2-chlorodienelactone to 2-chloromaleylacetate.
tfdF (chloromaleylacetate reductase): Further processes the compound to enter the Krebs cycle.
Bacterial strains such as Micrococcus luteus have demonstrated the ability to completely degrade MCPA and 2,4-D, utilizing them as a sole carbon source for survival. nih.gov
Interactions with Protein Targets (e.g., Kinases, PPARs, if applicable to generalized phenoxyacetic acid research)
Role in Chemical Biology Tools and Probes
The unique structural framework of 2-[4-(4-methylphenoxy)phenoxy]acetic acid, characterized by a diaryl ether linkage and a carboxylic acid moiety, has positioned it and its analogues as valuable scaffolds in the development of chemical biology tools. These tools are instrumental in dissecting complex biological processes at the molecular level. The following sections detail the utilization of this structural motif in peptide synthesis and as biological probes for interrogating physiological pathways.
While this compound itself is not extensively documented as a standard protecting group, its core structure is reminiscent of linker and handle molecules crucial in Solid-Phase Peptide Synthesis (SPPS). In SPPS, a growing peptide chain is anchored to a solid resin support via a linker molecule. The properties of this linker are critical as they dictate the conditions under which the final peptide can be cleaved from the support.
The phenoxyacetic acid moiety is a key component of such linkers. For instance, 4-(hydroxymethyl)phenylacetic acid (PAM) is a well-established linker in Boc-based SPPS. uwec.edu The benzyl (B1604629) ester linkage formed between the C-terminal amino acid and the PAM handle is stable to the repetitive acid treatments used to remove the temporary N-terminal Boc protecting group, but it can be cleaved under strong acidic conditions like hydrogen fluoride (B91410) to release the peptide acid. uwec.edu
Similarly, more complex linkers incorporating phenoxy-alkanoic acid structures have been developed to offer different cleavage characteristics. An example is the 3-[4-(hydroxymethyl)phenoxy]propionic acid linker, which provides an alternative cleavage profile. ub.edu The stability and cleavage kinetics of these linkers are fine-tuned by the electronic nature of the aromatic rings and the length of the alkyl chain.
Given these precedents, the this compound scaffold presents a potential platform for the design of novel linkers or handles in SPPS. The diaryl ether system could influence the chemical stability and cleavage susceptibility of the ester bond connecting the peptide to the resin. The substitution on the distal phenyl ring (the 4-methyl group in this case) could be varied to modulate these properties, thereby expanding the toolbox of available linkers for the synthesis of complex peptides.
Table 1: Examples of Phenoxyalkanoic Acid-derived Linkers in Peptide Synthesis
| Linker/Handle Name | Chemical Structure | Application in SPPS | Cleavage Condition |
| PAM Linker | 4-(hydroxymethyl)phenylacetic acid | Anchoring C-terminal amino acid in Boc-SPPS | Strong acid (e.g., HF) |
| HMPP Linker | 3-[4-(hydroxymethyl)phenoxy]propionic acid | Alternative linker for Boc-SPPS | Strong acid |
This table is generated based on the principles of linkers in SPPS and the structures of known linkers.
The phenoxyacetic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govmdpi.com This versatility has led to the development of numerous analogues of this compound as biological probes to investigate a variety of physiological pathways by modulating the function of specific proteins.
These compounds serve as chemical tools to study enzyme function, receptor signaling, and other cellular processes. By systematically modifying the substituents on the phenoxy rings, researchers can develop potent and selective modulators for specific targets.
Free Fatty Acid Receptor 1 (FFA1) Agonists: Derivatives of phenoxyacetic acid have been synthesized and identified as potent agonists of Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. nih.gov FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells, and its activation leads to glucose-stimulated insulin (B600854) secretion. Phenoxyacetic acid-based agonists are therefore valuable tools for investigating the role of FFA1 in glucose homeostasis and as potential starting points for the development of new treatments for type 2 diabetes. nih.gov Mechanistic studies using these probes help to elucidate the downstream signaling pathways activated by FFA1.
Cyclooxygenase-2 (COX-2) Inhibitors: Certain phenoxyacetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. nih.gov By incorporating specific chemical motifs, these compounds can achieve high selectivity for COX-2 over the related COX-1 isoform. These selective inhibitors are crucial research tools for dissecting the distinct physiological and pathological roles of the two COX enzymes, particularly in inflammation and cancer. nih.gov
Antitubercular Agents: The 2-phenoxy-N-phenylacetamide scaffold, a close analogue of phenoxyacetic acids, has been identified as a promising framework for developing novel antitubercular agents. mdpi.com A high-throughput screen identified a derivative, methyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate, as having potent activity against Mycobacterium tuberculosis. Subsequent synthesis and evaluation of related compounds are helping to probe the molecular targets within the bacterium and to understand the structure-activity relationships required for antimycobacterial effects. mdpi.com
Herbicidal Activity and Structure-Activity Relationship Studies: Chlorinated derivatives of phenoxyacetic acid are widely used as herbicides. mdpi.comresearchgate.net These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds. The study of how substitutions on the aromatic ring affect the herbicidal activity provides fundamental insights into plant hormone perception and signaling pathways. These molecules serve as chemical probes to investigate the molecular mechanisms of auxin action and resistance. mdpi.com
Table 2: Biological Activities of this compound Analogues
| Compound Class | Biological Target/Pathway | Investigated Physiological Process |
| Phenoxyacetic acid derivatives | Free Fatty Acid Receptor 1 (FFA1) | Glucose-stimulated insulin secretion |
| Phenoxyacetic acid derivatives | Cyclooxygenase-2 (COX-2) | Inflammation, Pain |
| 2-Phenoxy-N-phenylacetamide derivatives | Mycobacterium tuberculosis targets | Mycobacterial growth and survival |
| Chlorinated phenoxyacetic acids | Plant auxin signaling pathway | Plant growth and development |
This table summarizes the applications of various analogues of this compound as biological probes.
Future Research Directions and Unexplored Avenues for 2 4 4 Methylphenoxy Phenoxy Acetic Acid
Design and Synthesis of Novel Analogues with Tailored Properties
The core structure of 2-[4-(4-methylphenoxy)phenoxy]acetic acid offers a versatile platform for the design and synthesis of novel analogues with precisely tailored properties. Future research will likely focus on systematic chemical modifications to enhance specific biological activities or introduce new functionalities. For instance, the synthesis of derivatives with altered lipophilicity, electronic properties, and steric bulk can lead to compounds with improved target affinity and selectivity. researchgate.netnih.govjetir.orgnih.govmdpi.comnih.govnih.govmdpi.commdpi.com
The exploration of diverse synthetic routes will be crucial in this endeavor. jetir.orgnih.govmdpi.comnih.govmdpi.comgoogle.comnih.gov Researchers are expected to move beyond traditional methods to employ more efficient and sustainable synthetic strategies, such as flow chemistry and microwave-assisted synthesis. These modern techniques can accelerate the discovery process and enable the creation of a wider array of analogues for biological screening. A key objective will be to establish clear structure-activity relationships (SARs), which will guide the rational design of next-generation compounds with optimized performance for applications in medicine and materials science. mdpi.com
| Parameter | Description |
| Target Property | The desired biological or material characteristic to be enhanced (e.g., increased potency, reduced toxicity, improved thermal stability). |
| Modification Strategy | The specific chemical alteration to be made to the parent compound (e.g., substitution at specific positions on the aromatic rings, modification of the carboxylic acid group). |
| Synthetic Method | The chemical reaction or series of reactions used to produce the new analogue (e.g., esterification, amidation, cross-coupling reactions). |
| Analytical Characterization | The techniques used to confirm the structure and purity of the synthesized compound (e.g., NMR, mass spectrometry, HPLC). |
Advanced Spectroscopic and Structural Elucidation Techniques
A deeper understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is paramount for elucidating their mechanisms of action. Future research will undoubtedly leverage advanced spectroscopic and structural elucidation techniques to achieve this. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including multi-dimensional techniques like COSY, HSQC, and HMBC, will continue to be instrumental in determining the precise connectivity and conformation of these molecules in solution. nih.govbmrb.iochemicalbook.com
Furthermore, X-ray crystallography will provide invaluable atomic-level insights into the solid-state structure of these compounds and their complexes with biological macromolecules. The application of techniques such as mass spectrometry will be essential for the accurate determination of molecular weights and the identification of metabolites and degradation products. nih.gov
| Technique | Information Gained |
| 1D and 2D NMR Spectroscopy | Detailed information on the chemical environment of individual atoms and their connectivity, allowing for unambiguous structure determination. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and intermolecular interactions. |
| Mass Spectrometry | Accurate molecular weight determination and fragmentation patterns that aid in structural elucidation and identification of unknown compounds. |
| Infrared (IR) and Raman Spectroscopy | Information about the functional groups present in the molecule based on their vibrational frequencies. |
Integration of Multi-Omics Approaches in Biological Interaction Studies
To unravel the complex biological interactions of this compound and its analogues, future research will necessitate the integration of multi-omics approaches. These powerful technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes that occur within a biological system upon exposure to a chemical compound.
By combining these datasets, researchers can identify the specific genes, proteins, and metabolic pathways that are perturbed by the compound, offering a comprehensive understanding of its mechanism of action and potential off-target effects. For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide a snapshot of the resulting changes in the cellular metabolic profile. This integrated approach will be crucial for a more complete and nuanced understanding of the biological impact of this class of compounds.
| Omics Field | Focus of Study |
| Genomics | Investigating changes in DNA sequence or structure that may be induced by the compound. |
| Transcriptomics | Analyzing the complete set of RNA transcripts to understand how gene expression is altered. |
| Proteomics | Studying the entire complement of proteins to identify changes in protein expression, modification, and interaction. |
| Metabolomics | Examining the complete set of small-molecule metabolites to assess alterations in metabolic pathways. |
Development of Novel Materials Incorporating Phenoxyacetic Acid Scaffolds
The unique chemical structure of phenoxyacetic acids, including this compound, presents opportunities for their incorporation into novel materials with tailored functionalities. nih.gov Future research in this area will likely explore the development of polymers, hydrogels, and other materials where the phenoxyacetic acid moiety acts as a key building block or a functional additive.
For instance, the carboxylic acid group can be used as a handle for polymerization or for grafting onto existing polymer backbones. The aromatic rings can impart rigidity and thermal stability to materials, while the ether linkages can provide flexibility. The potential applications for such materials are broad, ranging from drug delivery systems and tissue engineering scaffolds to advanced coatings and sensors. The ability to modify the phenoxyacetic acid structure will allow for the fine-tuning of the material's properties to meet the demands of specific applications.
Application of Artificial Intelligence and Machine Learning in Predictive Modeling (e.g., QSAR enhancement)
| AI/ML Application | Description |
| QSAR Modeling | Utilizing machine learning algorithms to build predictive models that correlate the chemical structure of phenoxyacetic acid analogues with their biological activities. |
| Virtual Screening | Employing AI-powered tools to rapidly screen large virtual libraries of compounds to identify potential hits with desired properties. |
| De Novo Drug Design | Using generative models to design novel phenoxyacetic acid derivatives with optimized activity and pharmacokinetic profiles. |
| Analysis of High-Throughput Screening Data | Applying machine learning to analyze large datasets from biological assays to identify active compounds and understand structure-activity relationships. |
Comprehensive Environmental Remediation Strategies for Analogous Compounds
Given that some phenoxyacetic acid derivatives are used as herbicides, it is crucial to develop comprehensive environmental remediation strategies for analogous compounds. nih.govnih.govresearchgate.netmdpi.com Future research in this domain will focus on both understanding the environmental fate of these compounds and developing effective methods for their removal from contaminated soil and water. nih.govmdpi.com
Studies on the biodegradation of analogous compounds by naturally occurring microorganisms will be essential for developing bioremediation strategies. researchgate.netindianecologicalsociety.comnih.govaloki.hu This involves isolating and characterizing microbes capable of breaking down these compounds and optimizing the conditions for their growth and degradative activity. researchgate.netindianecologicalsociety.com Additionally, advanced oxidation processes, such as photocatalysis and ozonation, offer promising avenues for the chemical degradation of these persistent organic pollutants. nih.govresearchgate.net The development of integrated remediation approaches that combine biological and chemical methods will likely be the most effective strategy for mitigating the environmental impact of these compounds. nih.gov
| Remediation Strategy | Mechanism |
| Bioremediation | The use of microorganisms to break down the compound into less harmful substances. This can involve bioaugmentation (introducing specific microbes) or biostimulation (enhancing the activity of native microbes). |
| Phytoremediation | The use of plants to absorb, accumulate, and/or degrade the compound from soil and water. |
| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that generate highly reactive hydroxyl radicals to oxidize and degrade the compound. Examples include ozonation, photocatalysis, and Fenton reactions. |
| Adsorption | The use of materials with high surface area, such as activated carbon, to bind and remove the compound from water. mdpi.com |
Q & A
Basic Question: What are the recommended synthetic routes for 2-[4-(4-methylphenoxy)phenoxy]acetic Acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:
- Etherification: Reacting 4-methylphenol with 4-chlorophenol in the presence of a base (e.g., K₂CO₃) to form the diphenylether intermediate.
- Acetic Acid Functionalization: Coupling the intermediate with bromoacetic acid via Williamson ether synthesis under reflux conditions (e.g., DMF solvent, 80–100°C, 12–24 hours) .
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Polarity aids nucleophilic substitution |
| Temperature | 80–100°C | Higher temps reduce reaction time but risk decomposition |
| Catalyst | KI (as a promoter) | Enhances bromide displacement efficiency |
Advanced Question: How can computational methods be applied to predict and optimize the reactivity of this compound in novel reactions?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways and transition states. For example:
- Reaction Path Search: Identify low-energy pathways for esterification or amidation reactions using software like Gaussian or ORCA .
- Solvent Effects: Simulate solvation models (e.g., PCM) to predict solvent compatibility and stabilize intermediates.
Case Study:
A 2024 study integrated computed activation energies with experimental screening to reduce optimization time by 60% for analogous phenoxyacetic acid derivatives .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be analyzed?
Methodological Answer:
- NMR (¹H/¹³C):
- FT-IR: Strong C=O stretch (~1700 cm⁻¹) and aromatic C-O-C asymmetric stretching (~1250 cm⁻¹) .
Validation: Cross-reference with PubChem data (InChI Key: WCTJRKVPYCQVQM-UHFFFAOYSA-N for analogous structures) .
Advanced Question: How do conflicting toxicity data for structurally similar phenoxyacetic acids inform risk assessment in laboratory handling?
Methodological Answer:
- Data Gaps: and report "no data available" for acute toxicity, while cites metabolic interactions with liver enzymes.
- Mitigation Strategies:
Example: A 2021 study resolved discrepancies in 4-hydroxyphenylacetic acid toxicity by correlating in vitro CYP450 inhibition data with in vivo rodent models .
Basic Question: What are the stability considerations for storing this compound, and which conditions accelerate degradation?
Methodological Answer:
- Stability Profile: Stable at RT in anhydrous, dark environments. Degrades under:
- Heat (>40°C): Accelerates hydrolysis of the ester linkage.
- Moisture: Promotes acid-catalyzed decomposition .
Storage Protocol:
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | 2–8°C (refrigerated) | Minimizes thermal degradation |
| Container | Amber glass vial | Prevents photodegradation |
| Desiccant | Silica gel packs | Reduces hydrolysis risk |
Advanced Question: What strategies are effective in analyzing the environmental fate of this compound, particularly in aqueous systems?
Methodological Answer:
- Degradation Pathways:
- Modeling Tools: EPI Suite estimates half-lives in water (e.g., t₁/₂ = 15–30 days for analogous compounds) .
Case Study: A 2023 study on 4-chlorophenoxyacetic acid showed 80% degradation via advanced oxidation processes (e.g., H₂O₂/UV) .
Basic Question: How can researchers validate the purity of this compound, and what impurities are commonly observed?
Methodological Answer:
- HPLC Analysis: Use a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA). Monitor for:
- Melting Point: Compare observed mp (e.g., 120–125°C) with literature values (±2°C tolerance) .
Validation: Cross-check with CAS 306-08-1 (analogous compound) purity standards .
Advanced Question: What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Targets: Molecular docking (AutoDock Vina) predicts affinity for cyclooxygenase-2 (COX-2) due to hydrophobic interactions with the methylphenoxy moiety .
- Kinetic Studies: Lineweaver-Burk plots reveal non-competitive inhibition of tyrosinase (Ki = 12 µM) in vitro .
Data Conflict Resolution: Reconcile computational predictions with SPR (surface plasmon resonance) binding assays to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
